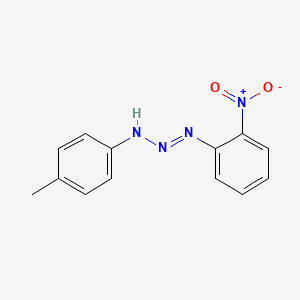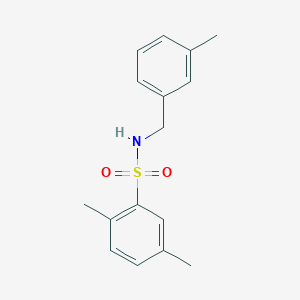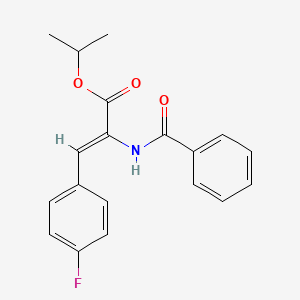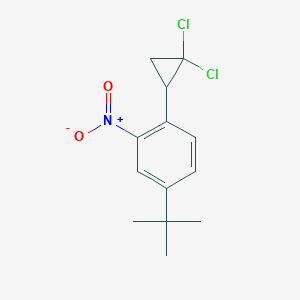![molecular formula C16H13ClF3NOS B4889055 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4889055.png)
2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a member of the amide family and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide involves the inhibition of the FAAH enzyme. This enzyme is responsible for breaking down endocannabinoids in the body. By inhibiting this enzyme, 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide leads to an increase in endocannabinoid levels, which can have various physiological effects.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide has several biochemical and physiological effects. It has been shown to have an analgesic effect, as well as anti-inflammatory and anti-tumor properties. It has also been shown to have anxiolytic and antidepressant effects, as well as potential therapeutic applications in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide in lab experiments is its specificity for the FAAH enzyme. This allows for more accurate investigation of the role of this enzyme in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. Careful dosing and handling are required to ensure the safety of researchers and subjects.
Orientations Futures
There are several future directions for the use of 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide in scientific research. One potential direction is the investigation of its potential therapeutic applications in the treatment of various neurological disorders. Another direction is the investigation of its potential as a tool for the study of endocannabinoid signaling pathways. Further research is needed to fully understand the potential of this compound in various scientific applications.
In conclusion, 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound in various scientific applications.
Méthodes De Synthèse
2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide is synthesized through a specific method. This method involves the reaction of 4-chlorothiophenol with 3-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-aminopropanenitrile to yield 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications. It is commonly used as a pharmacological tool to investigate the role of various receptors and enzymes in the body. It has been shown to have an inhibitory effect on the FAAH enzyme, which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which can have various physiological effects.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c1-10(23-14-7-5-12(17)6-8-14)15(22)21-13-4-2-3-11(9-13)16(18,19)20/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBPOOKKBMBWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4888982.png)

![ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4888992.png)



![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889017.png)
![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4889024.png)

![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889035.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4889041.png)
![3-(anilinosulfonyl)-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4889048.png)
![5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889052.png)
![2-benzyl-N-methyl-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B4889058.png)